molecular formula C11H8N6O4 B3615418 2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3615418
M. Wt: 288.22 g/mol
InChI Key: DLGXTORHUOBXGK-UHFFFAOYSA-N
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Description

2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Properties

IUPAC Name

2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O4/c1-5-8(11(18)19)10-12-2-6(4-16(10)15-5)9-7(17(20)21)3-13-14-9/h2-4H,1H3,(H,13,14)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXTORHUOBXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1C(=O)O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of an aminopyrazole with a suitable pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both nitro and carboxylic acid functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-methyl-6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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